7,8-Dihydro-neopterin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

7,8-Dihydro-neopterin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Pteridinderivate verwendet.

Biologie: Fungiert als Marker für Immunaktivierung und oxidativen Stress.

Industrie: Begrenzte industrielle Anwendungen, hauptsächlich in Forschungsumgebungen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Rolle als Antioxidans und Marker für die Immunantwort. Es induziert die zelluläre Apoptose in Astrozyten und Neuronen durch Erhöhung der Expression von Stickstoffmonoxid-Synthase . Dies führt zu einer erhöhten Produktion von Stickstoffmonoxid, das Zelltod induzieren kann. Darüber hinaus wirkt es als starkes Antioxidans, das reaktive Sauerstoffspezies abräumt und Zellen vor oxidativem Schaden schützt .

Ähnliche Verbindungen:

Tetrahydrobiopterin: Eine reduzierte Form, die für die Synthese von Neurotransmittern und Stickstoffmonoxid essentiell ist.

Biopterin: Ein weiteres Pteridinderivat mit ähnlichen biologischen Rollen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Immunantwort und seinen starken antioxidativen Eigenschaften. Im Gegensatz zu Neopterin, das hauptsächlich ein Immunmarker ist, besitzt this compound auch signifikante antioxidative Fähigkeiten, was es in der Forschung zu oxidativem Stress und neurodegenerativen Erkrankungen wertvoll macht .

Wirkmechanismus

Target of Action

The primary target of 7,8-Dihydroneopterin is the enzyme Dihydroneopterin aldolase (DHNA) . This enzyme is found in various organisms, including Staphylococcus aureus .

Mode of Action

7,8-Dihydroneopterin acts as a substrate for DHNA . The enzyme catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the de novo synthesis of folic acid from guanosine triphosphate .

Biochemical Pathways

7,8-Dihydroneopterin is an intermediate in the folate biosynthesis pathway . It is converted to glycolaldehyde and 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine via the action of DHNA . This pathway is crucial for the synthesis of purines, pyrimidines, and amino acids .

Result of Action

The conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin is a crucial step in the folate biosynthesis pathway . Folate derivatives are essential cofactors in the biosynthesis of purines, pyrimidines, and amino acids . Therefore, the action of 7,8-Dihydroneopterin has significant implications for cellular metabolism and growth.

Action Environment

The action of 7,8-Dihydroneopterin is influenced by the presence of the enzyme DHNA . The production of 7,8-Dihydroneopterin is stimulated by interferon-gamma in human monocyte-derived macrophages . Therefore, the action, efficacy, and stability of 7,8-Dihydroneopterin can be influenced by the cellular environment and the presence of specific immune signals.

Biochemische Analyse

Biochemical Properties

7,8-Dihydroneopterin plays a significant role in biochemical reactions. It is involved in the conversion process catalyzed by the enzyme dihydroneopterin aldolase (DHNA), which transforms 7,8-Dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin . This reaction is a crucial step in the de novo synthesis of folic acid from guanosine triphosphate .

Cellular Effects

7,8-Dihydroneopterin has been shown to have significant effects on various types of cells and cellular processes. It is a potent antioxidant that can protect macrophages from oxidative damage in vitro . It also inhibits lipid oxidation, macrophage cell death, and scavenger receptor CD36 expression .

Molecular Mechanism

The molecular mechanism of 7,8-Dihydroneopterin involves its interaction with the enzyme dihydroneopterin aldolase (DHNA). DHNA catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the folate biosynthesis pathway, which is essential for the production of purines, pyrimidines, and amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydroneopterin can change over time. For instance, it has been observed that higher total concentrations of 7,8-Dihydroneopterin are associated with reduced high-density lipoprotein cholesterol (HDLC) in a large population-based study .

Metabolic Pathways

7,8-Dihydroneopterin is involved in the metabolic pathway leading to folic acid. The enzyme dihydroneopterin aldolase (DHNA) catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a crucial step in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroneopterin typically involves the reduction of neopterin. One common method is the catalytic hydrogenation of neopterin in the presence of a palladium catalyst under hydrogen gas . Another approach involves the use of chemical reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of 7,8-Dihydroneopterin is less common due to its specific applications in research and medicine. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reduction reactions under controlled conditions .

Types of Reactions:

Reduction: It can be reduced further to tetrahydrobiopterin under specific conditions.

Substitution: Various substitution reactions can occur at the pteridine ring, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Superoxide, hypochlorite, and other reactive oxygen species.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium catalyst.

Substitution: Various nucleophiles can be used for substitution reactions on the pteridine ring.

Major Products:

Oxidation: Neopterin.

Reduction: Tetrahydrobiopterin.

Substitution: Various substituted pteridines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Neopterin: An oxidized form of 7,8-Dihydroneopterin, also involved in immune response and oxidative stress.

Tetrahydrobiopterin: A reduced form, essential for the synthesis of neurotransmitters and nitric oxide.

Biopterin: Another pteridine derivative with similar biological roles.

Uniqueness: 7,8-Dihydroneopterin is unique due to its specific role in immune response and its potent antioxidant properties. Unlike neopterin, which is primarily an immune marker, 7,8-Dihydroneopterin also has significant antioxidant capabilities, making it valuable in research on oxidative stress and neurodegenerative diseases .

Eigenschaften

IUPAC Name |

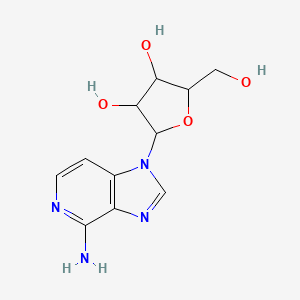

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIFAMYNGGOTFB-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153368 | |

| Record name | 7,8-Dihydroneopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,8-Dihydroneopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1218-98-0 | |

| Record name | 7,8-Dihydroneopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-Dihydroneopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

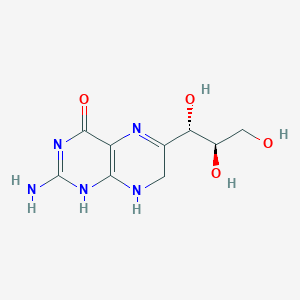

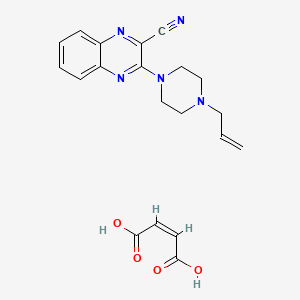

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

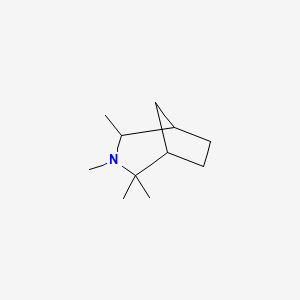

![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)